molecular formula C25H19NO5 B3972599 1-benzoylpropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

1-benzoylpropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No. B3972599
M. Wt: 413.4 g/mol
InChI Key: MEUREYRPUGFGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoylpropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound that has been of interest to researchers due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied. In

Mechanism of Action

The mechanism of action of 1-benzoylpropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in the biosynthesis of important cellular components, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have different biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and fungi. In vivo studies have shown that this compound has low toxicity and can be administered safely.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzoylpropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate in lab experiments is its low toxicity. This allows researchers to study the compound without the risk of harming the subjects. One limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for research on 1-benzoylpropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate. One direction is to study the compound's potential applications in the field of medicine, particularly in the treatment of cancer and fungal infections. Another direction is to explore the compound's potential applications in the field of material science, particularly in the synthesis of new materials with potential applications in electronics and optoelectronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied. Future research on this compound should focus on its potential applications in medicine and material science, as well as on understanding its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

1-benzoylpropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has been studied for its potential applications in various fields. In the field of medicine, this compound has been found to have antitumor and antifungal activities. In the field of material science, this compound has been used as a building block for the synthesis of new materials with potential applications in electronics and optoelectronics.

properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 4-(1,3-dioxoisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5/c1-2-21(22(27)16-8-4-3-5-9-16)31-25(30)17-12-14-18(15-13-17)26-23(28)19-10-6-7-11-20(19)24(26)29/h3-15,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUREYRPUGFGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzoylpropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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1-benzoylpropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

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